3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
3-carbamoyl-5-chlorobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3S/c8-5-1-4(7(10)11)2-6(3-5)14(9,12)13/h1-3H,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDDPADWQVQFBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)Cl)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride typically involves the chlorosulfonation of 3-carbamoyl-5-chlorobenzene. The process can be summarized as follows:
Starting Material: 3-Carbamoyl-5-chlorobenzene.
Reagent: Chlorosulfonic acid (HSO3Cl).
Reaction Conditions: The reaction is usually carried out under controlled temperature conditions, often below 0°C to prevent decomposition and side reactions.
Procedure: The 3-carbamoyl-5-chlorobenzene is slowly added to chlorosulfonic acid with continuous stirring. The mixture is then allowed to react for several hours, followed by quenching with ice-cold water to precipitate the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced under specific conditions to yield different products, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Hydrolysis Conditions: Aqueous solutions, often with a base to neutralize the acid formed.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Sulfonamides, sulfonate esters, sulfonothioates.
Hydrolysis Product: 3-Carbamoyl-5-chlorobenzenesulfonic acid.
Reduction Products: Depending on the conditions, various reduced forms of the original compound.
Scientific Research Applications
Synthesis of Pesticides
One of the primary applications of 3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride is in the synthesis of pesticides. The compound can be reacted with various substrates to produce insecticidal and herbicidal agents. For instance, it can react with benzofuranols to yield N-thio-substituted benzofuranyl carbamates, which exhibit insecticidal properties. Additionally, when combined with amines, it forms herbicidal N-thio-substituted ureas .
Case Study: Herbicidal Activity
In a study evaluating the herbicidal effectiveness of N-thio-substituted ureas derived from this compound, various formulations were tested on plants. The effectiveness was rated on a scale from 0 (no phytotoxicity) to 100 (complete kill). Results indicated significant herbicidal activity, demonstrating the compound's potential in agricultural applications .
Pharmaceutical Applications
The compound is also valuable in pharmaceutical synthesis, where it serves as an intermediate for developing various drug candidates. Its structural features allow for modifications that can enhance biological activity or selectivity against specific targets.
Example: Multi-target Drug Development
Research has shown that derivatives of carbamoyl chlorides can inhibit multiple biological targets simultaneously. For example, compounds derived from similar structures have been identified as inhibitors of cyclooxygenases (COX) and fatty acid amide hydrolase (FAAH), which are relevant in pain and inflammation management . The ability to modify this compound facilitates the design of new therapeutic agents with multi-target profiles.
Material Science Applications
In material science, sulfonyl chlorides like this compound have been utilized for interfacial passivation in solar cells. The compound acts as a Lewis acid that binds to defects in perovskite materials, improving their stability and efficiency . This application highlights its versatility beyond traditional chemical synthesis.
Mechanism of Action
The mechanism by which 3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride exerts its effects is primarily through its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate bonds. These reactions are crucial in the synthesis of various compounds with biological and industrial significance.
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : 3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride
- Molecular Formula: C₇H₅Cl₂NO₃S
- CAS Registry Number : 1490401-48-3
- Molecular Weight : 254.05 g/mol (calculated)
Structural Features
The compound features a benzene ring substituted at three positions:
Position 1 : Sulfonyl chloride (-SO₂Cl), a highly reactive group enabling nucleophilic substitutions (e.g., sulfonamide formation).
Position 3 : Carbamoyl (-CONH₂), a polar group enhancing hydrogen bonding and solubility in polar solvents.
Position 5 : Chlorine (-Cl), an electron-withdrawing substituent that increases electrophilicity and influences regioselectivity in reactions .
Applications
Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals, its carbamoyl group facilitates derivatization into urea or thiourea analogs, while the sulfonyl chloride enables sulfonylation reactions .
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below contrasts key features of this compound with structurally related sulfonyl chlorides:
Reactivity and Functional Group Influence
- Electrophilicity : The sulfonyl chloride group in all compounds is reactive toward amines and alcohols. However, substituents modulate reactivity:
- Solubility: The carbamoyl (-CONH₂) group in the target compound improves aqueous solubility relative to non-polar analogs like the methyl-substituted variant . Methoxy (-OCH₃) in the dimethylcarbamoyl analog (CID 65370650) enhances solubility in organic solvents .
Biological Activity
3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a carbamoyl group and a sulfonyl chloride functional group. Its biological activity is primarily attributed to its interactions with various biological macromolecules, making it an important candidate for pharmaceutical applications.
The compound can be represented by the following chemical structure:
- Chemical Formula : CHClNOS
- Molecular Weight : 221.65 g/mol
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The sulfonyl chloride group can react with nucleophilic sites on enzymes, potentially inhibiting their activity. This has implications in the development of drugs targeting specific enzymes involved in disease pathways.
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may exhibit antibacterial properties.
- Anticancer Properties : Research indicates that sulfonamide derivatives can inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis, thereby suggesting potential anticancer applications.
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of this compound against several gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) and zones of inhibition were measured to assess potency.
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 ± 0.15 | 15 |
| Escherichia coli | 25 ± 0.10 | 10 |
| Klebsiella pneumoniae | 18 ± 0.20 | 20 |
| Bacillus subtilis | 15 ± 0.05 | 30 |
These results indicate that the compound demonstrates significant antibacterial activity, particularly against E. coli and S. aureus, which are common pathogens in clinical settings .
Anticancer Activity
In vitro studies have also been conducted to evaluate the anticancer potential of this compound. It was tested against various cancer cell lines, including breast and prostate cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| PC-3 (Prostate Cancer) | 15.0 |
The IC50 values suggest that the compound exhibits moderate cytotoxicity against these cancer cell lines, indicating its potential as a lead compound for further development in cancer therapeutics .
Case Studies
Several case studies have highlighted the therapeutic potential of sulfonamide derivatives similar to this compound:
- Case Study on Antimicrobial Resistance : A study demonstrated that derivatives of sulfonamides could overcome resistance mechanisms in bacteria, providing a pathway for developing new antibiotics .
- Cancer Therapeutics : Research indicated that compounds with similar structures effectively inhibited tumor growth in animal models, supporting their use as anticancer agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-carbamoyl-5-chlorobenzene-1-sulfonyl chloride, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via sulfonation and carbamoylation of a benzene precursor. For example, benzene-1-sulfonyl chloride derivatives react with carbamoylating agents (e.g., isocyanates) under inert atmospheres (N₂/Ar) in solvents like dichloromethane or chloroform . Post-synthesis purification involves recrystallization (using solvents like hexane/ethyl acetate) or column chromatography (silica gel, gradient elution). Purity (>97%) is confirmed via HPLC or GC-MS .
Q. How is this compound characterized structurally and functionally?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and carbamoyl group integration .
- FT-IR for detecting sulfonyl chloride (S=O stretch at ~1370 cm⁻¹) and carbamoyl (N-H stretch at ~3300 cm⁻¹) groups .
- Elemental analysis to validate stoichiometry (C, H, N, S, Cl) .
Q. What are the primary reactivity patterns of the sulfonyl chloride group in this compound?
- Methodological Answer : The sulfonyl chloride group reacts nucleophilically with amines (e.g., in proteins) to form sulfonamides, enabling covalent modification of biomolecules. Reactivity is pH-dependent: optimal in anhydrous conditions (pH 7–9) to avoid hydrolysis. Kinetic studies using UV-Vis spectroscopy can monitor hydrolysis rates .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize hydrolysis of the sulfonyl chloride group during biomolecule conjugation?
- Methodological Answer :
- Use aprotic solvents (e.g., DMF, DMSO) to reduce water activity .
- Add molecular sieves or desiccants (e.g., CaCl₂) to absorb residual moisture .
- Conduct reactions at 0–4°C to slow hydrolysis while maintaining nucleophile reactivity .
- Monitor reaction progress via LC-MS to identify hydrolysis byproducts (e.g., sulfonic acid) .
Q. What strategies resolve contradictory data in studies reporting variable reactivity of this compound with cysteine vs. lysine residues?
- Methodological Answer :
- Controlled competition assays : Incubate the compound with equimolar cysteine/lysine under standardized conditions (pH 7.4, 25°C) and quantify adducts via MALDI-TOF .
- Computational modeling : Use DFT calculations to compare sulfonamide formation energy barriers for cysteine thiols vs. lysine amines .
- pH titration : Assess reactivity shifts at different pH levels (e.g., cysteine thiolate dominance at pH >8) .
Q. How can the stability of this compound be extended for long-term storage?
- Methodological Answer :
- Store under inert gas (argon) in amber vials at –20°C to prevent photodegradation and hydrolysis .
- Add stabilizers like 1% triethylamine to neutralize HCl byproducts .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via TLC .
Q. What advanced techniques are used to analyze trace impurities in synthesized batches?
- Methodological Answer :
- High-resolution LC-MS/MS to identify low-abundance byproducts (e.g., chlorinated derivatives) .
- X-ray crystallography to confirm crystal structure and detect polymorphic impurities .
- ICP-OES for quantifying heavy metal residues (e.g., Pd from catalysts) .
Data Contradiction Analysis Framework
- Hypothesis testing : Replicate conflicting experiments with standardized protocols (e.g., fixed molar ratios, reaction times) .
- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent purity, temperature fluctuations) .
- Cross-validation : Compare results across orthogonal methods (e.g., NMR vs. X-ray for structural confirmation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
